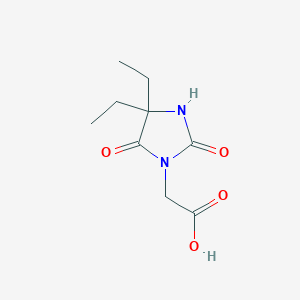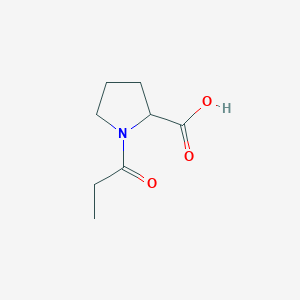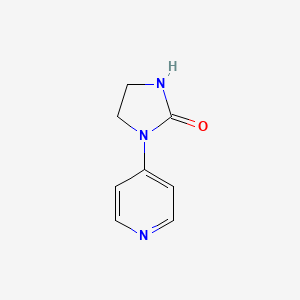
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.218 . It is used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is “(4,4-diethyl-2,5-dioxo-1-imidazolidinyl)acetic acid” and its InChI code is 1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its melting point is between 171-172 degrees Celsius .Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Studies have focused on compounds like hydantoin-5-acetic acid [2-(2,5-dioxoimidazolidin-4-yl)acetic acid] for their conformational preferences in supramolecular complexes. These compounds exhibit various conformations due to their rigid acceptor-donor-acceptor hydrogen-bonding sites and flexible side chains, facilitating the formation of three-dimensional networks and diverse hydrogen-bonding arrangements in crystal structures (Gerhardt, Tutughamiarso, & Bolte, 2012).
Synthesis of Derivatives
Cyclization reactions involving related guanidines and reagents like ethyl bromoacetate have led to the synthesis of various 2-iminoimidazolidin-4-one derivatives. These reactions demonstrate the compound's utility in generating structurally diverse molecules, which could be pivotal in developing novel chemical entities with potential pharmacological activities (Shestakov, Sidorenko, & Shikhaliev, 2007).
Pharmaceutical Research
The exploration into novel dipeptide mimetics incorporating the hydantoin moiety, including derivatives of 5,5-dimethylhydantoin, reveals the compound's significance in medicinal chemistry. These mimetics, characterized by various spectroscopic techniques, highlight the compound's potential as a scaffold for developing therapeutic agents (Todorov & Naydenova, 2010). Furthermore, compounds with the hydantoin and related moieties have been investigated for their antimicrobial activities, showcasing their applicability in addressing bacterial and fungal infections (Magd El-Din et al., 2007).
Conformational and Polymorphism Studies
Investigations into the conformational landscape and polymorphism of related compounds, such as 5-acetic acid hydantoin, provide insights into the structural diversity and stability of these molecules under various conditions. Such studies are crucial for understanding the physical properties and potential formulation strategies for pharmaceutical applications (Nogueira et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCYHQOVVIWYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393092 |
Source


|
| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714-71-6 |
Source


|
| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)






![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
